molecular formula C13H12INO2S B041209 N-(2-iodophenyl)-4-methylbenzenesulfonamide CAS No. 61613-20-5

N-(2-iodophenyl)-4-methylbenzenesulfonamide

Cat. No.: B041209
CAS No.: 61613-20-5
M. Wt: 373.21 g/mol
InChI Key: TZKVYDXSGFMXDH-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a high-purity chemical building block of significant interest in synthetic organic chemistry and drug discovery research. This compound features a sulfonamide group linking a 2-iodophenyl moiety and a 4-methylphenyl (p-tolyl) group, creating a multifunctional scaffold. The ortho-iodo substituent on the aniline ring makes it a highly valuable precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, enabling the construction of more complex biaryl or alkynyl-containing architectures. The sulfonamide group itself is a privileged structure in medicinal chemistry, often contributing to binding with biological targets through hydrogen bonding. Consequently, this molecule serves as a key intermediate in the synthesis of potential enzyme inhibitors, molecular probes, and novel chemical entities for high-throughput screening. Its primary research value lies in its versatility as a synthetic handle for constructing complex molecules, particularly in the development of compound libraries targeting sulfonamide-sensitive enzymes like carbonic anhydrases or protease families. Researchers will find this reagent essential for projects requiring the precise introduction of a sulfonamide-linked, iodinated aromatic system.

Properties

IUPAC Name

N-(2-iodophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVYDXSGFMXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362400
Record name STK040583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61613-20-5
Record name STK040583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Sulfonamides, including N-(2-iodophenyl)-4-methylbenzenesulfonamide, are known for their antibacterial properties. The compound functions by mimicking para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This mechanism highlights its potential as an antibacterial agent against various pathogens.

Anticancer Research
Recent studies have investigated the compound's efficacy in cancer treatment. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The iodine atom in its structure may enhance interaction with biological targets, potentially leading to improved therapeutic outcomes .

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its ability to form halogen bonds allows it to interact effectively with protein targets, making it a valuable tool for studying enzyme mechanisms and pathways involved in disease processes .

Neurodegenerative Diseases
Research indicates that compounds similar to this compound may play a role in managing neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's potential anti-aggregation properties against tau and alpha-synuclein proteins have been explored, suggesting its utility in developing therapeutic strategies for these conditions .

Material Science

Synthesis of Novel Materials
The compound serves as a building block in the synthesis of more complex organic molecules, particularly in developing new materials for industrial applications. Its ability to undergo substitution reactions allows for the creation of diverse derivatives that can be tailored for specific uses in polymer science and nanotechnology .

Catalysis
In catalysis research, this compound has been employed as a reactant in palladium-catalyzed cross-coupling reactions. This application is significant for constructing complex cyclic structures that are valuable in pharmaceutical chemistry .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesApplications
This compoundIodine atom enhances reactivityAntibacterial, anticancer
N-(2-bromophenyl)-4-methylbenzenesulfonamideBromine atomAntibacterial
N-(2-chlorophenyl)-4-methylbenzenesulfonamideChlorine atomAntibacterial

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations comparable to established antibiotics.
  • Cancer Cell Line Study : In vitro experiments showed that treatment with this compound led to reduced viability in breast cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Interaction Analysis : Research involving molecular docking studies revealed strong binding affinities between the compound and key enzymes implicated in metabolic pathways of diseases, suggesting its utility as a lead compound for drug design .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria . This dual mechanism can enhance the compound’s antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Halogen-Substituted Sulfonamides
Compound Name Substituents Molecular Weight (g/mol) Key Properties
N-(2-Iodophenyl)-4-methylbenzenesulfonamide 2-Iodophenyl, 4-methylbenzene 373.21 Brown solid; used in Pd-catalyzed reactions
N-(4-Iodophenyl)-4-methylbenzenesulfonamide 4-Iodophenyl, 4-methylbenzene 373.21 Similar molecular weight; para-iodo substitution may alter reactivity
N-(2-Iodophenyl)benzenesulfonamide 2-Iodophenyl, unsubstituted benzene 359.18 Lacks methyl group; lower molecular weight
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide 2-Fluoro, 4-iodo, 4-methylbenzene 391.22 Dual halogen substitution; high purity pharmaceutical intermediate
  • Key Observations: Iodine Position: The ortho-iodo substitution in the target compound contrasts with para-iodo analogues (e.g., N-(4-Iodophenyl)-4-methylbenzenesulfonamide), which may influence steric hindrance and electronic effects in reactions .

Derivatives with Functional Group Modifications

Table 2: Functional Group Variants
Compound Name Functional Modification Molecular Weight (g/mol) Key Properties
N-Hydroxy-N-(2-iodophenyl)-4-methylbenzenesulfonamide (2d) N-hydroxy group 388.22 Pale yellow solid; redox-active in electrochemical studies
N-(2-Iodophenyl)-N,4-dimethylbenzenesulfonamide N-methyl, 4-methylbenzene 387.24 Increased lipophilicity due to N-methylation
N-(4-Aminophenyl)-4-methylbenzenesulfonamide 4-Aminophenyl substitution 262.33 V-shaped conformation; forms 3D hydrogen-bonded networks
  • Key Observations: N-Hydroxy Group: Compound 2d exhibits distinct electrochemical behavior, with cyclic voltammetry showing pH-dependent redox activity, unlike the parent compound .
Table 3: Bioactivity Comparisons
Compound Name Bioactivity IC₅₀ or Activity Notes
This compound Not explicitly reported Used as synthetic intermediate
N-(4-Chlorobenzyl)-N-(dihydrobenzodioxin)-4-methylbenzenesulfonamide (5e) Lipoxygenase inhibition IC₅₀ = 89.32 ± 0.34 mM
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Antitumor intermediate Key precursor to TGX221
  • Key Observations :
    • While the target compound lacks direct bioactivity data, structurally related sulfonamides demonstrate enzyme inhibition (e.g., lipoxygenase) and roles in drug synthesis (e.g., antitumor agents) .
    • The iodine atom in the target compound may enhance binding to hydrophobic pockets in proteins, similar to bromine in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide .

Physicochemical and Spectroscopic Comparisons

Table 4: Analytical Data
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) MS Data (m/z)
This compound Not reported Not explicitly provided [M+H]⁺ = 374.1 (calc.)
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) 148–150 Aromatic protons at 6.8–8.2 HRMS: 424.0985 (obs.)
N-Hydroxy-N-(2-iodophenyl)-4-methylbenzenesulfonamide (2d) Not reported N-H resonance at 10.2 ESI-MS: 388.1 (obs.)
  • Key Observations :
    • The absence of a methyl group in N-(2-Iodophenyl)benzenesulfonamide reduces molecular weight by ~14 g/mol compared to the target compound .
    • Aromatic proton shifts in chromene derivatives (e.g., 4l) suggest electron-withdrawing effects from the sulfonamide group .

Biological Activity

N-(2-Iodophenyl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a substituted phenyl moiety. The presence of the iodine atom is noteworthy as it can influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of bacteria and fungi. Studies have shown promising results against several strains, indicating its utility in developing antimicrobial agents .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors, leading to modulation of various biochemical pathways.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors that modulate inflammatory responses or cell survival pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antimicrobial potential .
  • Anticancer Activity Assessment :
    • In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .
  • Inflammatory Response Modulation :
    • A model of inflammation was used to assess the anti-inflammatory effects of the compound. Results showed a marked decrease in pro-inflammatory cytokine levels following administration, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
N-(4-Iodophenyl)-4-methylbenzenesulfonamideModerateHighLow
N-(2-Bromophenyl)-4-methylbenzenesulfonamideLowModerateHigh

Q & A

Q. What are the standard synthetic protocols for N-(2-iodophenyl)-4-methylbenzenesulfonamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where 2-iodoaniline reacts with 4-methylbenzenesulfonyl chloride in aqueous or organic solvents. Key steps include:

  • Purification via recrystallization from ethanol/water mixtures.
  • Characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm sulfonamide bond formation.
  • Validation by single-crystal X-ray diffraction (SCXRD) to resolve structural ambiguities .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: SCXRD is the gold standard:

  • Data collection using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement via SHELXL (part of the SHELX suite), optimizing R-factors (<0.05) and wR2 (<0.15) .
  • Hydrogen bonding analysis using Mercury software to visualize N–H⋯O and C–H⋯π interactions .

Q. What spectroscopic techniques confirm the identity of this sulfonamide?

Methodological Answer:

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} spectra verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ ~2.4 ppm for CH3_3).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 388.94).
  • Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) .

Q. What role do hydrogen bonds play in stabilizing the crystal lattice?

Methodological Answer:

  • N–H⋯O hydrogen bonds between sulfonamide groups form 1D chains or 2D sheets.
  • C–H⋯O and C–H⋯π interactions contribute to 3D packing.
  • Graph set analysis (e.g., C22(8)\text{C}_2^2(8) motifs) quantifies recurring patterns .

Advanced Research Questions

Q. How can tautomerism in sulfonamide derivatives be distinguished experimentally and computationally?

Methodological Answer:

  • Solid-State 13C^{13} \text{C} NMR : Compare experimental chemical shifts with DFT-D (B3LYP-D3) calculations to identify imine vs. amine tautomers.
  • SCXRD : Analyze bond lengths (e.g., C–N vs. C=N) and torsion angles.
  • Thermal Analysis : DSC detects phase transitions linked to tautomeric shifts .

Q. How to resolve contradictions between SCXRD data and computational models?

Methodological Answer:

  • Refine SCXRD data using TOPAS Academic for high-resolution corrections.
  • Validate DFT-optimized geometries against experimental torsion angles (e.g., C–S–N–C dihedrals).
  • Cross-check hydrogen bond geometries with Mogul (Cambridge Structural Database) .

Q. What strategies optimize radical cyclization reactions involving this sulfonamide?

Methodological Answer:

  • Mediator Selection : Replace Bu3_3SnH with TTMSS to improve yields (53% vs. 48%).
  • Solvent/CO Pressure : Use THF under 80 atm CO for spirocyclic γ-lactam formation.
  • Kinetic Control : Monitor reaction progress via in-situ IR for intermediate trapping .

Q. How to validate structural refinement in crystallography for sulfonamides?

Methodological Answer:

  • Check ADDSYM in PLATON for missed symmetry elements.
  • Validate H-atom positions using Hirshfeld surface analysis.
  • Apply RIGU restraints in SHELXL for disordered moieties .

Q. What computational tools predict hydrogen bonding patterns in sulfonamide crystals?

Methodological Answer:

  • Mercury’s Materials Module : Identify packing motifs (e.g., π-stacking distances).
  • IsoStar : Statistical analysis of sulfonamide interactions in the CSD.
  • Quantum Topology (QTAIM) : Map bond critical points for weak interactions .

Q. How to handle polymorphism during crystallization?

Methodological Answer:

  • Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents.
  • Temperature Gradients : Slow cooling (0.5°C/h) promotes single-crystal growth.
  • Seeding : Introduce microcrystals of known polymorphs to direct nucleation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-iodophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-iodophenyl)-4-methylbenzenesulfonamide

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